molecular formula C12H11ClN4O3 B3055390 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene CAS No. 6440-96-6

1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene

Cat. No.: B3055390
CAS No.: 6440-96-6
M. Wt: 294.69 g/mol
InChI Key: CPJHKNFSIJXACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and an aminopropyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenol with 1-chloro-2-propanamine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid, while nitration can produce 1-[(1-Aminopropan-2-YL)oxy]-3-nitrobenzene.

Scientific Research Applications

1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-[(1-Aminopropan-2-YL)oxy]-4-methoxybenzene: Similar structure but with the methoxy group at the para position.

    1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene: Similar structure but with the methoxy group at the ortho position.

    1-[(1-Aminopropan-2-YL)oxy]-3-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both an aminopropyl and a methoxy group provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications.

Properties

IUPAC Name

2-(3-methoxyphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(7-11)13-10-5-3-4-9(6-10)12-2/h3-6,8H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNKWOWDZXYENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene
Reactant of Route 4
Reactant of Route 4
1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene
Reactant of Route 6
Reactant of Route 6
1-[(1-Aminopropan-2-YL)oxy]-3-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.